2-methyl-3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid
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Overview
Description
2-methyl-3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid is an organic compound with the molecular formula C13H13NO2 This compound features a pyrrole ring, a phenyl group, and a propanoic acid moiety, making it a versatile molecule in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid typically involves the condensation of a pyrrole derivative with a phenyl-substituted propanoic acid precursor. One common method includes the use of a Friedel-Crafts acylation reaction, where a pyrrole ring is acylated with a phenylpropanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-methyl-3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-methyl-3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid involves its interaction with specific molecular targets. The pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid
- 2-(2,5-dimethyl-pyrrol-1-yl)-3-phenyl-propionic acid
- 3-(4-methyl-1H-pyrazol-1-yl)propanoic acid
Uniqueness
2-methyl-3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid is unique due to the presence of both a methyl group and a phenyl group on the propanoic acid moiety, which can influence its reactivity and biological activity. The combination of these functional groups provides a distinct chemical profile compared to similar compounds .
Properties
Molecular Formula |
C14H15NO2 |
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Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-methyl-3-phenyl-2-pyrrol-1-ylpropanoic acid |
InChI |
InChI=1S/C14H15NO2/c1-14(13(16)17,15-9-5-6-10-15)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,16,17) |
InChI Key |
VEEWRWOSZAIGDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C(=O)O)N2C=CC=C2 |
Origin of Product |
United States |
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